molecular formula C22H25N3O5 B557669 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid CAS No. 201485-38-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

Número de catálogo: B557669
Número CAS: 201485-38-3
Peso molecular: 411.5 g/mol
Clave InChI: VJZUCXPETVPQIB-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

FMOC-D-HOCIT-OH, also known as (2R)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, is primarily used in peptide synthesis . The primary targets of this compound are the amine groups in amino acids, which it protects during the synthesis process .

Mode of Action

The compound operates by protecting the amine groups in amino acids during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group in the compound is a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine groups in amino acids, allowing for the successful formation of peptide bonds .

Pharmacokinetics

The compound’s stability, reactivity, and the ease with which the fmoc group can be added and removed are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of FMOC-D-HOCIT-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, it prevents unwanted side reactions, ensuring the correct formation of peptide bonds .

Action Environment

The action of FMOC-D-HOCIT-OH can be influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH .

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, commonly referred to as Fmoc-Ahx-Urea, is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antitumor properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorene moiety and functional groups such as ureas and amides. Its molecular formula is C26H32N4O6C_{26}H_{32}N_{4}O_{6}, with a molecular weight of 496.56 g/mol. The presence of the fluorene group contributes to its stability and interaction with biological targets.

PropertyValue
Molecular FormulaC26H32N4O6
Molecular Weight496.56 g/mol
Purity>96%
CAS Number159858-21-6

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. The compound may interact with cellular pathways involved in tumor growth, potentially inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.

2. Antimicrobial Properties

The structural features of Fmoc-Ahx-Urea suggest potential antimicrobial efficacy against a range of pathogens. Preliminary studies indicate that it may exhibit activity against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit proteases or other enzymes critical for tumor progression or pathogen survival. Such inhibition could lead to therapeutic applications in treating infections or cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the compound's effect on human cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Activity : Research conducted by AnaxLab demonstrated that Fmoc-Ahx-Urea showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
  • Enzyme Inhibition Studies : A recent publication highlighted the compound's ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. In vitro assays showed a reduction in MMP activity, suggesting potential use in preventing cancer spread .

Propiedades

IUPAC Name

(2R)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZUCXPETVPQIB-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427178
Record name N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201485-38-3
Record name N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.